molecular formula C14H14O4 B188225 (4-Methyl-2-oxochromen-7-yl) 2-methylpropanoate CAS No. 66185-67-9

(4-Methyl-2-oxochromen-7-yl) 2-methylpropanoate

Cat. No.: B188225
CAS No.: 66185-67-9
M. Wt: 246.26 g/mol
InChI Key: YHKLRONIWKBAQX-UHFFFAOYSA-N
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Description

(4-Methyl-2-oxochromen-7-yl) 2-methylpropanoate is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are benzopyrone compounds that have a benzene ring fused to an α-pyrone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-oxochromen-7-yl) 2-methylpropanoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with 2-methylpropanoic acid in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as dichloromethane, with triethylamine as a base to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-oxochromen-7-yl) 2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methyl-2-oxochromen-7-yl) 2-methylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly for its anti-inflammatory and anticoagulant activities.

    Industry: Utilized in the production of dyes and optical brighteners.

Mechanism of Action

The mechanism of action of (4-Methyl-2-oxochromen-7-yl) 2-methylpropanoate involves its interaction with various molecular targets. It is known to inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. This inhibition leads to the antimicrobial properties of the compound. Additionally, it can interact with cellular pathways involved in inflammation and coagulation, contributing to its medicinal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methyl-2-oxochromen-7-yl) 2-methylpropanoate stands out due to its unique ester functional group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and drug design, where specific functional groups are required for targeted biological activity .

Properties

CAS No.

66185-67-9

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 2-methylpropanoate

InChI

InChI=1S/C14H14O4/c1-8(2)14(16)17-10-4-5-11-9(3)6-13(15)18-12(11)7-10/h4-8H,1-3H3

InChI Key

YHKLRONIWKBAQX-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(C)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(C)C

Origin of Product

United States

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